5-(m-Anisidinomethyl)-2-thiouracil

Description

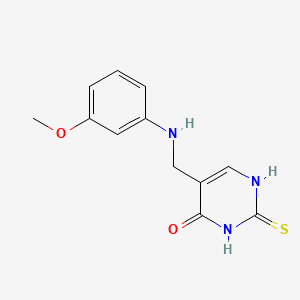

5-(m-Anisidinomethyl)-2-thiouracil is a substituted thiouracil derivative characterized by a methoxy-substituted aniline (m-anisidinomethyl) group attached at the 5-position of the 2-thiouracil scaffold. This structural modification confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No. |

89665-67-8 |

|---|---|

Molecular Formula |

C12H13N3O2S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

5-[(3-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C12H13N3O2S/c1-17-10-4-2-3-9(5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |

InChI Key |

PFPPSXDTTCAQQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CNC(=S)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-methoxyaniline with formaldehyde to form the intermediate 3-methoxybenzylamine. This intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous-flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thioxo group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(((3-Hydroxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Reduction: Formation of 5-(((3-Methoxyphenyl)amino)methyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((3-Methoxyphenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group allows for binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds with active site residues. The thioxo-dihydropyrimidinone core can participate in various interactions, including covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of 2-Thiouracil Derivatives

Key Observations :

- Electronic Effects: The m-anisidinomethyl group introduces electron-donating methoxy and aromatic amine moieties, enhancing resonance stabilization compared to alkyl (e.g., ethyl, methyl) or electron-withdrawing (e.g., cyano) substituents .

- Steric Effects: The bulkier m-anisidinomethyl group may hinder interactions with enzyme active sites compared to smaller substituents like methyl or cyano .

Reactivity and Stability

- Oxidation Sensitivity: Thiouracils with electron-rich substituents (e.g., m-anisidinomethyl) are more susceptible to desulfurization than those with electron-withdrawing groups (e.g., cyano) .

- Tautomerization : The thiol/thione tautomer equilibrium (critical for enzyme inhibition) is influenced by substituents. For example, 2-mercaptobenzimidazole (53× more potent than 2-thiouracil) stabilizes the thiol form, enhancing disulfide formation with enzymes .

Key Findings :

- Enzyme Inhibition : Bulky substituents (e.g., benzimidazole) enhance potency by stabilizing mixed disulfides with enzymes, while hydrophilic groups (e.g., carboxy) reduce activity .

- Antioxidant Activity : Derivatives with conjugated systems (e.g., pyridine-thiazole in 2-thiouracil-5-sulfonamides) show improved radical scavenging compared to alkyl-substituted analogs .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.